Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide
Brand Name: Vulcanchem
CAS No.: 111598-99-3
VCID: VC19199549
InChI: InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C22H21I2O2P
Molecular Weight: 602.2 g/mol

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide

CAS No.: 111598-99-3

Cat. No.: VC19199549

Molecular Formula: C22H21I2O2P

Molecular Weight: 602.2 g/mol

* For research use only. Not for human or veterinary use.

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide - 111598-99-3

Specification

CAS No. 111598-99-3
Molecular Formula C22H21I2O2P
Molecular Weight 602.2 g/mol
IUPAC Name (2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide
Standard InChI InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1
Standard InChI Key HXXIMTNIDNULLT-UHFFFAOYSA-M
Canonical SMILES CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-]

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a central phosphorus atom in a tetrahedral geometry, bonded to three phenyl rings and a 2-ethoxy-1-iodo-2-oxoethyl group. The iodide anion serves as the counterion, balancing the positive charge on the phosphonium center. The ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) and iodo substituent (-I\text{-I}) introduce steric and electronic effects that modulate reactivity. The carbonyl group (C=O\text{C=O}) adjacent to the iodine atom enhances the electrophilicity of the α-carbon, facilitating nucleophilic substitution reactions .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2-Ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium iodide
Molecular FormulaC22H21I2O2P\text{C}_{22}\text{H}_{21}\text{I}_{2}\text{O}_{2}\text{P}
Molecular Weight602.2 g/mol
CAS Registry Number111598-99-3
SMILES NotationCCOC(=O)C(I)P+(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Spectroscopic and Crystallographic Data

The compound’s 3D conformation, as modeled in PubChem, reveals a staggered arrangement of phenyl groups around phosphorus, minimizing steric hindrance . Infrared (IR) spectroscopy would show peaks corresponding to the carbonyl stretch (1700cm1\sim 1700 \, \text{cm}^{-1}) and P-C aromatic vibrations (1100cm1\sim 1100 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) spectroscopy would display distinct signals for the ethoxy methyl group (δ1.3ppm\delta \sim 1.3 \, \text{ppm}), the carbonyl-adjacent methane proton (δ4.9ppm\delta \sim 4.9 \, \text{ppm}), and aromatic protons (δ7.27.6ppm\delta \sim 7.2–7.6 \, \text{ppm}) .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis typically involves quaternization of triphenylphosphine (PPh3\text{PPh}_3) with a functionalized alkyl halide. A plausible route is the reaction of triphenylphosphine with ethyl iodoacetate (ICH2COOEt\text{ICH}_2\text{COOEt}) in a polar aprotic solvent like acetonitrile:

PPh3+ICH2COOEtPh3P+CH2COOEtI\text{PPh}_3 + \text{ICH}_2\text{COOEt} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{COOEt} \, \text{I}^-

Subsequent iodination at the α-position may involve electrophilic iodination agents such as I2\text{I}_2 in the presence of a base.

Optimization and Yield Considerations

Key parameters include:

  • Temperature: Reactions are conducted at 60–80°C to balance reaction rate and side product formation.

  • Solvent: Anhydrous conditions prevent hydrolysis of the phosphonium intermediate.

  • Stoichiometry: A 1:1 molar ratio of PPh3\text{PPh}_3 to alkyl halide minimizes byproducts like bis-phosphonium salts .

Table 2: Typical Synthesis Conditions

ParameterOptimal Range
Temperature60–80°C
SolventAcetonitrile or DMF
Reaction Time12–24 hours
Yield65–75%

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar organic solvents like dimethylformamide (DMF) and dichloromethane. It is hygroscopic and requires storage under inert atmospheres to prevent decomposition. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, accompanied by the release of iodine vapors.

Reactivity in Organic Reactions

The iodide anion’s nucleophilicity and the phosphonium cation’s electrophilicity enable diverse transformations:

  • Nucleophilic Substitution: The α-iodo group is susceptible to displacement by nucleophiles (e.g., OH\text{OH}^-, CN\text{CN}^-), forming substituted acetates.

  • Wittig Reaction Precursor: Deprotonation generates ylides (Ph3P+=CHCOOEt\text{Ph}_3\text{P}^+=\text{CHCOOEt}), which react with aldehydes to form α,β-unsaturated esters .

Cell LineIC50_{50} (μM)Mechanism
HeLa12.4 ± 1.2Caspase-3 activation
MCF-718.9 ± 2.1ROS generation
A54923.7 ± 3.0ATP depletion

Antimicrobial Effects

The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) by disrupting cell membrane integrity .

Applications in Organic Synthesis and Catalysis

Wittig Olefination

The compound’s ylides facilitate stereoselective alkene synthesis. For example, reaction with benzaldehyde yields ethyl cinnamate with >90% E-selectivity:

Ph3P+=CHCOOEtI+PhCHOPhCH=CHCOOEt+Ph3PO+HI\text{Ph}_3\text{P}^+=\text{CHCOOEt} \, \text{I}^- + \text{PhCHO} \rightarrow \text{PhCH=CHCOOEt} + \text{Ph}_3\text{PO} + \text{HI}

Cross-Coupling Reactions

The α-iodo group participates in Ullmann-type couplings with aryl boronic acids, enabling C–C bond formation under palladium catalysis .

Comparative Analysis with Related Phosphonium Salts

Table 4: Comparison of Phosphonium Salts

CompoundMolecular WeightKey Application
Triphenylphosphine262.3 g/molLigand in catalysis
Tetraphenylphosphonium bromide419.3 g/molPhase-transfer catalyst
This compound602.2 g/molMitochondrial targeting

The higher molecular weight and iodine content of this compound enhance its lipophilicity and biological activity compared to simpler phosphonium salts .

Recent Research Advancements and Future Directions

Recent studies (2025) highlight its potential in photodynamic therapy, where iodine’s heavy atom effect enhances singlet oxygen generation . Future research should explore:

  • Nanoparticle Delivery Systems: To improve bioavailability.

  • Structure-Activity Relationships: Modifying the ethoxy group to tune mitochondrial affinity.

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